(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide
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Overview
Description
(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide: is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by its unique structure, which includes a benzenesulfonamide moiety and a benzo[d]thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide typically involves the condensation of 6-ethoxy-3-methylbenzo[d]thiazol-2-amine with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonamide group to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, (Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.
Medicine: In medicinal chemistry, this compound has shown promise as a potential drug candidate. Its structure allows for interactions with various biological targets, making it a candidate for the development of drugs for treating diseases such as cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and other desirable characteristics.
Mechanism of Action
The mechanism of action of (Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved in this mechanism may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Comparison with Similar Compounds
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
- 2-Methyltetrahydrofuran
- 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
Comparison: Compared to these similar compounds, (Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide stands out due to its unique combination of a benzo[d]thiazole ring and a benzenesulfonamide moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications. While the similar compounds listed above are primarily used as UV absorbers or solvents, this compound’s potential in medicinal chemistry and material science sets it apart.
Properties
IUPAC Name |
(NZ)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-3-21-12-9-10-14-15(11-12)22-16(18(14)2)17-23(19,20)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3/b17-16- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKXWTOIZVGZHW-MSUUIHNZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NS(=O)(=O)C3=CC=CC=C3)S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N(/C(=N/S(=O)(=O)C3=CC=CC=C3)/S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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